![molecular formula C19H23N3O4 B2443416 (2,3-Dimethoxyphenyl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone CAS No. 2379998-10-2](/img/structure/B2443416.png)
(2,3-Dimethoxyphenyl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-Dimethoxyphenyl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone, also known as MPMP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. MPMP is a piperidine-based compound that belongs to the class of opioid receptor antagonists. It is a potent and selective antagonist for the mu-opioid receptor, which is involved in the modulation of pain and addiction.
Mechanism of Action
The mechanism of action of (2,3-Dimethoxyphenyl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone involves its binding to the mu-opioid receptor and blocking the effects of opioids. The mu-opioid receptor is a G protein-coupled receptor that is involved in the modulation of pain and addiction. Opioids such as morphine and heroin bind to the mu-opioid receptor and activate it, leading to the release of neurotransmitters that produce analgesia and euphoria. This compound binds to the mu-opioid receptor and prevents the activation of the receptor by opioids, thereby blocking their effects.
Biochemical and Physiological Effects:
This compound has been shown to have potent antagonistic activity against the mu-opioid receptor, which makes it a promising candidate for the development of new analgesic drugs. It has also been shown to have potential applications in the treatment of opioid addiction, as it can block the effects of opioids and prevent relapse. This compound has been shown to have minimal side effects and is well-tolerated in animal studies.
Advantages and Limitations for Lab Experiments
One of the main advantages of (2,3-Dimethoxyphenyl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone is its potent and selective antagonistic activity against the mu-opioid receptor, which makes it a promising candidate for the development of new analgesic drugs. This compound has also been shown to have potential applications in the treatment of opioid addiction, as it can block the effects of opioids and prevent relapse. However, one of the limitations of this compound is its complex synthesis method, which requires the use of various reagents and solvents. Additionally, further studies are required to determine the safety and efficacy of this compound in humans.
Future Directions
There are several future directions for the research on (2,3-Dimethoxyphenyl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone. One potential direction is the development of new analgesic drugs based on the structure of this compound. Another potential direction is the investigation of the potential applications of this compound in the treatment of other conditions, such as depression and anxiety. Additionally, further studies are required to determine the safety and efficacy of this compound in humans, which could pave the way for the development of new treatments for pain and addiction.
Synthesis Methods
The synthesis of (2,3-Dimethoxyphenyl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of 2,3-dimethoxybenzaldehyde with piperidine in the presence of acetic acid to yield the corresponding imine intermediate. The imine intermediate is then reacted with 5-methyl-2-chloropyrimidine in the presence of potassium carbonate and DMF to yield the final product, this compound.
Scientific Research Applications
(2,3-Dimethoxyphenyl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess potent and selective antagonistic activity against the mu-opioid receptor, which makes it a promising candidate for the development of new analgesic drugs. This compound has also been shown to have potential applications in the treatment of opioid addiction, as it can block the effects of opioids and prevent relapse.
properties
IUPAC Name |
(2,3-dimethoxyphenyl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-13-11-20-19(21-12-13)26-14-7-9-22(10-8-14)18(23)15-5-4-6-16(24-2)17(15)25-3/h4-6,11-12,14H,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBATVWUIWVYRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3=C(C(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

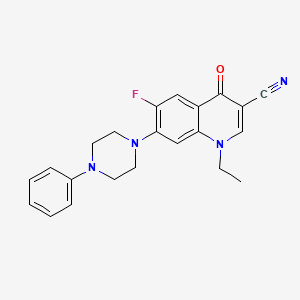
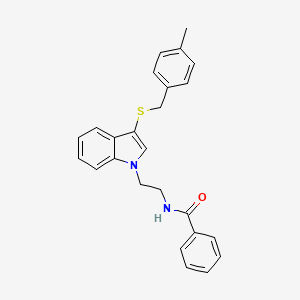
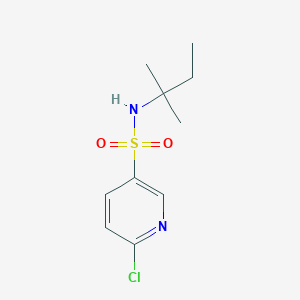


![1-benzyl-4-hydroxy-N~5~-(4-methoxyphenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2443346.png)
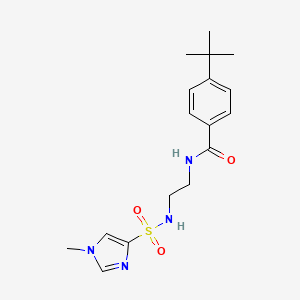
![1-benzyl-3-[(3-chlorophenyl)sulfonyl]-6-fluoro-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one](/img/structure/B2443348.png)
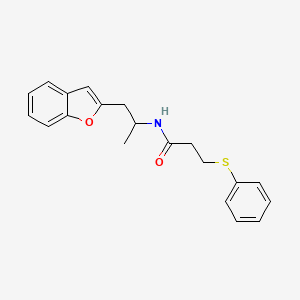

![2-[4,7-Dimethyl-6-(4-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2443352.png)
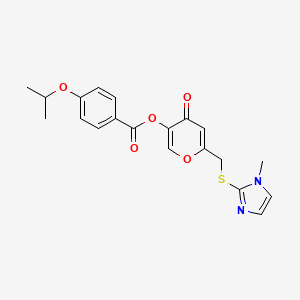

![6-{[4-(Aminocarbonyl)piperidin-1-yl]sulfonyl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B2443355.png)